molecular formula C16H15N5O2 B6019314 N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide

N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6019314
M. Wt: 309.32 g/mol
InChI Key: GUWMVFLWOOTKMG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a benzamide group, and a hydroxy-phenylethyl moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction using a suitable benzoyl chloride and an amine precursor.

    Introduction of the Hydroxy-Phenylethyl Moiety: This step may involve the reaction of the intermediate with a hydroxy-phenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy-phenylethyl moiety could facilitate binding to hydrophobic pockets, while the tetrazole ring might mimic carboxylate groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)propionamide

Uniqueness

N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(12-6-2-1-3-7-12)10-17-16(23)13-8-4-5-9-14(13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWMVFLWOOTKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2N3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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